molecular formula C18H14O5 B2959650 methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 314262-40-3

methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No. B2959650
M. Wt: 310.305
InChI Key: LWAIKBPBGFCFBP-UHFFFAOYSA-N
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Description

“Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is an organic compound . It is a derivative of coumarin, a type of benzopyrone . The compound has a molecular weight of 310.31 .


Synthesis Analysis

The synthesis of coumarin derivatives, including “methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A specific synthesis method for a similar compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of “methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” can be represented by the InChI code: 1S/C18H14O5/c1-21-18(20)14-4-2-12(3-5-14)11-22-15-8-6-13-7-9-17(19)23-16(13)10-15/h2-10H,11H2,1H3 . This indicates the presence of various functional groups in the compound.


Physical And Chemical Properties Analysis

“Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” has a molecular weight of 310.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the sources.

Future Directions

The future directions for “methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of coumarin derivatives, there could be potential for the development of new pharmaceuticals .

properties

IUPAC Name

methyl 4-[(2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-18(20)14-4-2-12(3-5-14)11-22-15-8-6-13-7-9-17(19)23-16(13)10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAIKBPBGFCFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

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